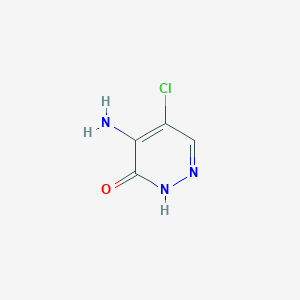
4-Chloro-2-methoxyphenyl isocyanate
Descripción general
Descripción
4-Chloro-2-methoxyphenyl isocyanate is an organic compound containing an isocyanate group. It is used as a building block in organic synthesis and has applications in various fields, including chemistry, biology, and industry. The compound is known for its reactivity and ability to form stable linkages, making it valuable in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxyphenyl isocyanate typically involves the reaction of 4-Chloro-2-methoxyaniline with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction can be represented as follows:
4-Chloro-2-methoxyaniline+Phosgene→4-Chloro-2-methoxyphenyl isocyanate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of safer phosgene substitutes, such as diphosgene or triphosgene, to minimize the hazards associated with phosgene gas. The reaction is typically conducted in a solvent such as dichloromethane or toluene, and the product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-methoxyphenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates.
Cycloaddition: Participates in cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: Reacts with water to form 4-Chloro-2-methoxyphenylamine and carbon dioxide.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines to form ureas.
Alcohols: Reacts with alcohols to form carbamates.
Water: Hydrolyzes in the presence of water to form the corresponding amine.
Major Products Formed
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Amines: Formed from hydrolysis reactions.
Aplicaciones Científicas De Investigación
4-Chloro-2-methoxyphenyl isocyanate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of ureas, carbamates, and heterocyclic compounds.
Biology: In the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Industry: In the production of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-methoxyphenyl isocyanate involves the formation of covalent bonds with nucleophilic sites on target molecules. The isocyanate group reacts with nucleophiles such as amines, alcohols, and thiols, leading to the formation of stable urea, carbamate, and thiocarbamate linkages. These reactions are often facilitated by the electron-withdrawing effect of the chloro and methoxy substituents, which enhance the reactivity of the isocyanate group.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenyl isocyanate: Lacks the chloro substituent, resulting in different reactivity and applications.
4-Chlorophenyl isocyanate: Lacks the methoxy substituent, affecting its chemical properties and uses.
2-Methoxyphenyl isocyanate: Lacks the chloro substituent, leading to variations in reactivity and applications.
Uniqueness
4-Chloro-2-methoxyphenyl isocyanate is unique due to the presence of both chloro and methoxy substituents, which enhance its reactivity and versatility in chemical synthesis. The combination of these substituents allows for selective reactions and the formation of stable linkages, making it a valuable compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
4-chloro-1-isocyanato-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c1-12-8-4-6(9)2-3-7(8)10-5-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIPUKRPXLRZAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55440-53-4 | |
| Record name | 4-chloro-1-isocyanato-2-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-(oxan-4-YL)acetic acid](/img/structure/B3271732.png)
![Methyl imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3271740.png)
![5-Hydrazinyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B3271744.png)


![3-Amino-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea](/img/structure/B3271777.png)

